molecular formula C7H11Cl2NS B12990465 2-Chloro-5-isopropylthiophen-3-amine hydrochloride

2-Chloro-5-isopropylthiophen-3-amine hydrochloride

Cat. No.: B12990465
M. Wt: 212.14 g/mol
InChI Key: XKZSUXLMJKPHBE-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Chloro-5-isopropylthiophen-3-amine hydrochloride, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-isopropylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring .

Scientific Research Applications

2-Chloro-5-isopropylthiophen-3-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathwaysFor example, thiophene derivatives have been shown to interact with voltage-gated sodium channels and other molecular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-5-isopropylthiophen-3-amine hydrochloride include other thiophene derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and an isopropyl group on the thiophene ring can lead to unique interactions with molecular targets and distinct properties compared to other thiophene derivatives .

Properties

Molecular Formula

C7H11Cl2NS

Molecular Weight

212.14 g/mol

IUPAC Name

2-chloro-5-propan-2-ylthiophen-3-amine;hydrochloride

InChI

InChI=1S/C7H10ClNS.ClH/c1-4(2)6-3-5(9)7(8)10-6;/h3-4H,9H2,1-2H3;1H

InChI Key

XKZSUXLMJKPHBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)Cl)N.Cl

Origin of Product

United States

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